4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile
Description
Properties
IUPAC Name |
4,4-dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-14(2,3)13(21)10(8-19)9-20-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMCKJIZJZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)SC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile (CAS Number: 1025223-71-5) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through its electron-withdrawing properties and increased lipophilicity, contributing to better membrane permeability and interaction with biological targets.
The molecular formula for this compound is , with a molar mass of 328.35 g/mol. Key physical properties include:
Mechanisms of Biological Activity
Research indicates that the trifluoromethyl group in this compound enhances its interaction with various biological targets, particularly enzymes involved in inflammatory processes and cancer progression. The compound has been shown to exhibit moderate inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in the biosynthesis of inflammatory mediators .
Enzyme Inhibition Studies
The inhibition potency of this compound against various enzymes has been evaluated through in vitro studies. The following table summarizes the IC50 values for key targets:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Molecular Docking Studies :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
Case Study: Induction of Apoptosis
A study demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. The effectiveness was assessed using flow cytometry and Western blot analysis to measure cell viability and apoptosis markers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
Case Study: Antibacterial Efficacy
In vitro studies have shown that 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile exhibits potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising results for potential therapeutic applications .
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In a murine model of neurodegeneration, administration of the compound resulted in reduced levels of neuroinflammation and improved cognitive function as measured by behavioral tests. Histological analysis showed decreased neuronal loss compared to control groups .
Drug Development
The unique properties of 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile make it an attractive candidate for further development into novel drugs. Its ability to modulate multiple biological pathways suggests potential as a multi-target therapeutic agent.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- Key Structural Difference: Replaces the 4-(trifluoromethylsulfanyl)anilino group with a pyridin-4-yl moiety.
- Reduced molecular weight (202.25 vs. 328.35) and absence of fluorine may lower lipid solubility and metabolic stability .
(2Z)-4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile
- Molecular Formula : C₁₉H₂₃N₃O
- Molecular Weight : ~309.41 g/mol
- Key Structural Difference : Substitutes the trifluoromethylsulfanyl group with a piperidin-1-ylphenyl group.
- Properties: The piperidine ring adds significant steric bulk and basicity, likely altering binding affinity in biological systems. The tertiary amine may enhance solubility in acidic environments but reduce permeability across non-polar membranes .
4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile
- Molecular Formula : C₁₄H₁₆N₂OS
- Molecular Weight : 260.36 g/mol
- Key Structural Difference: Features a phenylamino-sulfanyl group instead of the trifluoromethylsulfanyl-anilino group.
- Properties :
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile
- Molecular Formula : C₁₅H₁₇ClN₂OS
- Molecular Weight : 308.83 g/mol
- Key Structural Difference: Incorporates a 2-chlorophenylamino group and a methylthio (–SMe) substituent.
- Methylthio group (–SMe) offers moderate lipophilicity but less electronegativity compared to trifluoromethylsulfanyl (–SCF₃) .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile, and how can purity be ensured during synthesis?
- Methodology : The compound is synthesized via multi-step organic reactions, typically involving Knoevenagel condensation between 4-(trifluoromethylsulfanyl)aniline and 4,4-dimethyl-3-oxopentanenitrile precursors. Key steps include:
- Step 1 : Activation of the carbonyl group using Lewis acids (e.g., ZnCl₂) to facilitate imine formation.
- Step 2 : Controlled reaction conditions (anhydrous solvent, inert atmosphere) to minimize side reactions.
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity. Avoid commercial synthesis protocols from non-peer-reviewed sources (e.g., BenchChem) due to unreliable data .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : X-ray crystallography is the gold standard. Utilize SHELX software (SHELXL for refinement) to resolve the Z-configuration of the methylidene group and confirm the planarity of the conjugated system. For non-crystalline samples, employ NOESY NMR to analyze spatial proximity of protons in the trifluoromethylsulfanyl and anilino groups .
Q. What spectroscopic techniques are optimal for characterizing the trifluoromethylsulfanyl and nitrile moieties?
- Methodology :
- FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches).
- ¹⁹F NMR : A singlet at ~-60 ppm confirms the trifluoromethylsulfanyl group.
- Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions and isotopic patterns consistent with Cl/F substituents .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitrile carbon).
- Calculate Fukui indices to predict sites for nucleophilic attack (e.g., α-carbon adjacent to the ketone).
- Validate with experimental kinetic studies (e.g., reaction with Grignard reagents) .
Q. What strategies resolve contradictions in crystallographic data when the compound forms polymorphs or co-crystals?
- Methodology :
- High-throughput screening : Test crystallization in diverse solvents (e.g., DMSO, ethyl acetate) to isolate polymorphs.
- TWIN refinement in SHELXL : Address twinning or disorder in diffraction data.
- Thermal analysis (DSC/TGA) : Correlate phase transitions with crystallographic stability .
Q. How does the trifluoromethylsulfanyl group influence biological activity compared to analogs with methylsulfanyl or phenylsulfanyl groups?
- Methodology :
- SAR studies : Synthesize analogs (e.g., replace CF₃S with CH₃S or PhS) and compare bioactivity in assays (e.g., enzyme inhibition).
- Lipophilicity analysis : Measure logP values to assess membrane permeability differences.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to rationalize potency variations .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
